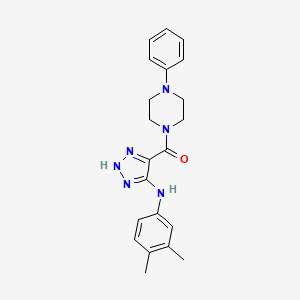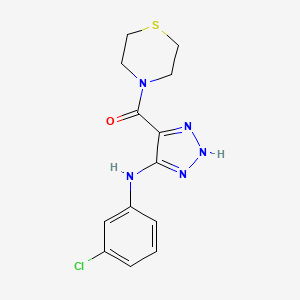![molecular formula C21H19N3O2S B6483775 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 312509-63-0](/img/structure/B6483775.png)
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide”, also known as “Oprea1_350384”.
Anticancer Activity
Research has shown that compounds similar to Oprea1_350384 exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The presence of the cyano and phenyl groups in the structure enhances its ability to interact with cancer cell receptors, making it a potential candidate for developing new anticancer drugs .
Antimicrobial Properties
Oprea1_350384 has been studied for its antimicrobial properties. The compound’s structure allows it to disrupt the cell walls of bacteria and fungi, leading to their death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
Oprea1_350384 has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs aimed at enhancing cellular health .
Antiviral Applications
Research has indicated that Oprea1_350384 can inhibit the replication of certain viruses. Its ability to interfere with viral enzymes and proteins makes it a potential candidate for antiviral drug development, particularly for viruses that have limited treatment options .
Potential in Drug Delivery Systems
Oprea1_350384 can be used in drug delivery systems due to its chemical stability and ability to form complexes with other molecules. This property can be exploited to develop targeted drug delivery systems that improve the efficacy and reduce the side effects of therapeutic agents.
Springer Sigma-Aldrich RSC Publishing European Forest Institute CERN Aladdin Scientific
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-7-5-6-10-16(14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-15-8-3-2-4-9-15/h2-10,17H,11,13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNSFGQAGHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)
![N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483700.png)
![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)
![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)


![N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483728.png)
![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6483740.png)
![N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6483748.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6483751.png)
![2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6483754.png)
![2-chloro-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6483763.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6483787.png)